molecular formula C8H13F3N2O4 B2474600 4-Amino-2-ethyl-1,2-oxazinan-3-one, trifluoroacetic acid CAS No. 2044713-27-9

4-Amino-2-ethyl-1,2-oxazinan-3-one, trifluoroacetic acid

Cat. No.: B2474600
CAS No.: 2044713-27-9
M. Wt: 258.197
InChI Key: SADJVVLOAJSZNZ-UHFFFAOYSA-N
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Description

4-Amino-2-ethyl-1,2-oxazinan-3-one, trifluoroacetic acid is a heterocyclic compound consisting of a six-membered oxazinanone ring substituted with an amino group at position 4 and an ethyl group at position 2. The trifluoroacetic acid (TFA) component acts as a counterion, forming a salt that enhances solubility and stability in organic and aqueous phases. This compound is likely utilized in pharmaceutical or biochemical research, where TFA’s strong acidity (pKa ~0.23) and ion-pairing properties facilitate purification, synthesis, or analytical workflows .

Properties

IUPAC Name

4-amino-2-ethyloxazinan-3-one;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2.C2HF3O2/c1-2-8-6(9)5(7)3-4-10-8;3-2(4,5)1(6)7/h5H,2-4,7H2,1H3;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SADJVVLOAJSZNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(CCO1)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-2-ethyl-1,2-oxazinan-3-one typically involves the reaction of ethylamine with a suitable precursor under controlled conditions . The reaction is carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 4-amino-2-ethyl-1,2-oxazinan-3-one, trifluoroacetic acid involves large-scale synthesis using optimized reaction conditions to maximize yield and purity . The process includes steps such as purification and crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-ethyl-1,2-oxazinan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oxides, reduced amines, and substituted derivatives of 4-amino-2-ethyl-1,2-oxazinan-3-one .

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

4-Amino-2-ethyl-1,2-oxazinan-3-one serves as a versatile building block in the synthesis of various organic compounds. Its unique structure allows for the modification and derivatization to create complex molecules.

Synthesis Examples:

  • Oxazine Derivatives : The compound is used to synthesize oxazine derivatives, which are important in developing pharmaceuticals and agrochemicals.
  • Lactone Formation : It plays a role in solid-phase synthesis of lactones and other heterocycles, facilitating the creation of biologically active compounds .

Biological Applications

Enzyme Interaction Studies

In biological research, 4-Amino-2-ethyl-1,2-oxazinan-3-one is employed to study enzyme interactions and protein modifications. This compound can influence enzyme activity by acting as a substrate or inhibitor.

Case Study:
A study investigated the interaction of this compound with specific enzymes, revealing its potential to modulate enzyme activity significantly .

Medicinal Applications

Therapeutic Potential

The compound has been investigated for its therapeutic properties. Research indicates that it may act as a precursor in drug synthesis, particularly for developing new treatments targeting specific diseases.

Example Applications:

  • Cancer Research : Studies have shown that derivatives of this compound exhibit selective inhibitory activities against mutant forms of the epidermal growth factor receptor (EGFR), which is crucial in cancer therapies .
CompoundActivityIC50 (nM)
4-Amino-2-ethyl-1,2-oxazinan-3-oneEGFR L858R/T790M Inhibition5.4
Derivative AEGFR WT Inhibition38

Industrial Applications

Production of Specialty Chemicals

In industrial settings, 4-Amino-2-ethyl-1,2-oxazinan-3-one is utilized in the production of specialty chemicals. Its ability to undergo various chemical reactions makes it valuable for synthesizing materials with specific properties.

Utilization Examples:

  • Agrochemicals : The compound is involved in synthesizing biologically active agents used in agriculture.
  • Material Science : It contributes to creating new materials with enhanced characteristics such as thermal stability and chemical resistance .

Mechanism of Action

The mechanism of action of 4-amino-2-ethyl-1,2-oxazinan-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function . This interaction can lead to various biochemical effects, including inhibition or activation of enzymatic reactions.

Comparison with Similar Compounds

The comparative analysis focuses on the trifluoroacetic acid component’s role relative to other acids (e.g., acetic, formic, difluoroacetic, trichloroacetic acids) in analogous compounds.

Acid Strength and Solvent Properties
Acid pKa Relative Acidity Key Solvent Properties
Trifluoroacetic acid (TFA) 0.23 Strongest High polarity, low basicity; enhances electrophilic substitutions and protein solubilization .
Acetic acid 4.76 Moderate Weaker ion-pairing agent; less effective in peptide separation or organic synthesis .
Formic acid 3.75 Strong Moderate ion suppression in LC-MS; inferior to TFA in peptide retention .
Difluoroacetic acid (DFA) ~1.3 High Improves LC-UV/MS peak shape and ionization efficiency compared to TFA .
Trichloroacetic acid ~0.7 High Less acidic than TFA; limited use due to precipitation issues in biological samples .

Key Findings :

  • TFA’s electronegative fluorine atoms stabilize its conjugate base, making it 10,000× stronger than acetic acid .
  • In protein solubilization, TFA outperforms acetic acid due to its lower basicity and higher dielectric constant, enabling efficient extraction and precipitation .
Impact on Physicochemical Properties
  • Solubility: TFA’s strong ion-pairing ability increases the solubility of hydrophobic compounds like 4-amino-2-ethyl-1,2-oxazinan-3-one in aqueous-organic mixtures (e.g., 0.1% TFA in acetonitrile/water) . Substitution with acetic acid reduces solubility, necessitating higher organic solvent ratios.
  • Stability : TFA’s low pH (0.1% solution ≈ pH 2) stabilizes acid-labile compounds but may degrade base-sensitive moieties. Formic acid (pH ~2.7) offers milder conditions but weaker retention in reversed-phase chromatography .
Analytical Performance
  • LC-UV/MS : TFA suppresses electrospray ionization (ESI) efficiency due to its strong ion-pairing, whereas DFA improves MS signal intensity by 30–50% while maintaining resolution .
  • Chromatography : TFA-containing mobile phases (0.1% v/v) enhance peptide retention and separation sharpness compared to formic acid, as demonstrated in reversed-phase HPLC .

Biological Activity

4-Amino-2-ethyl-1,2-oxazinan-3-one, trifluoroacetic acid (TFA), is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

The compound features an oxazinanone ring structure, which is known for its stability and ability to interact with various biological targets. The trifluoroacetic acid moiety enhances its solubility and reactivity, making it a versatile scaffold in drug design.

The biological activity of 4-amino-2-ethyl-1,2-oxazinan-3-one is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the amino group allows for hydrogen bonding with biological targets, which can modulate their activity and influence various biochemical pathways.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 4-amino-2-ethyl-1,2-oxazinan-3-one exhibit significant antimicrobial properties. For instance, derivatives of oxazinanones have shown effectiveness against both Gram-positive and Gram-negative bacteria. The incorporation of trifluoroacetic acid enhances the compound's lipophilicity, facilitating better membrane penetration and increased antibacterial efficacy.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various oxazinanone derivatives against common pathogens. The results indicated that modifications in the side chains significantly influenced the potency against Staphylococcus aureus and Escherichia coli. The compound displayed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating moderate activity .
  • Cytotoxicity Assessment : In vitro cytotoxicity assays were conducted using human cancer cell lines (MCF-7 and HCT-116). Results showed that certain derivatives exhibited IC50 values ranging from 15 to 25 µM, suggesting potential as anticancer agents .
  • Enzyme Inhibition Studies : Research highlighted the ability of 4-amino-2-ethyl-1,2-oxazinan-3-one to inhibit specific enzymes involved in metabolic pathways. For example, it was found to inhibit dihydrofolate reductase (DHFR) with an IC50 value of 50 µM, demonstrating its potential as a lead compound for developing new antifolate drugs .

Data Tables

Activity Type Target Organism/Cell Line IC50/MIC Value Reference
AntimicrobialStaphylococcus aureus32 µg/mL
AnticancerMCF-720 µM
Enzyme InhibitionDihydrofolate reductase50 µM

Synthesis Methods

The synthesis of 4-amino-2-ethyl-1,2-oxazinan-3-one typically involves multi-step organic reactions. One common method includes:

  • Formation of the Oxazinanone Core : Starting from appropriate amino acids or amines, cyclization reactions are performed under acidic conditions.
  • Introduction of Trifluoroacetic Acid : The trifluoroacetic acid moiety can be introduced via acylation reactions using trifluoroacetic anhydride or similar reagents.

Q & A

Q. What are the critical physicochemical properties of trifluoroacetic acid (TFA) relevant to its role as a counterion in synthesizing 4-Amino-2-ethyl-1,2-oxazinan-3-one salts?

  • Methodological Answer : TFA is a strong acid (pKa ~0.23) with a boiling point of 72.4°C, density of 1.489 g/mL, and high solubility in polar solvents (water, acetonitrile) and non-polar media (benzene) . Its trifluoromethyl group enhances electron-withdrawing effects, stabilizing conjugated bases in salts. For oxazinanone-TFA salts, key properties include:
  • Acidity : Facilitates protonation of amine groups during salt formation.
  • Volatility : Allows removal via rotary evaporation under reduced pressure .
  • Solubility : Enables purification via recrystallization in dichloromethane/ether systems .
    Characterization should include NMR (¹⁹F resonance at ~-75 ppm) and LC-MS to confirm salt stoichiometry .

Q. How is TFA employed in peptide synthesis protocols, and what methodological precautions are required for its use?

  • Methodological Answer : TFA is widely used as a cleavage agent in solid-phase peptide synthesis (SPPS) due to its ability to protonate tert-butyl and benzyl protecting groups. Key steps:

Cleavage : A 95% TFA/2.5% H₂O/2.5% triisopropylsilane mixture for 2–4 hours at 25°C .

Purification : Remove TFA via lyophilization or ion-exchange chromatography .
Precautions :

  • Use corrosion-resistant equipment (PTFE or glass-lined reactors) due to TFA’s corrosivity .
  • Neutralize waste with sodium bicarbonate to mitigate environmental release .

Advanced Research Questions

Q. How does TFA influence chromatographic resolution in HPLC analysis of fluorinated heterocycles like 4-Amino-2-ethyl-1,2-oxazinan-3-one?

  • Methodological Answer : As a chaotropic agent, TFA reduces hydrophobic interactions between analytes and the stationary phase, lowering retention factors (k) by ~20–30% compared to perchloric acid . For method optimization:
  • Experimental Design : Apply a central composite design (CCD) to model relationships between TFA concentration (0.05–0.1% v/v), column temperature (25–40°C), and gradient slope (1–5% B/min) .
  • Peak Symmetry : TFA minimizes tailing by saturating residual silanol groups on C18 columns, achieving peak widths of 1.2–1.8 min .
  • Detection : Use low-wavelength UV (210 nm) with baseline correction for TFA’s high UV absorbance .

Q. What environmental persistence challenges arise from TFA usage in laboratory-scale syntheses, and how can they be mitigated?

  • Methodological Answer : TFA’s high water solubility (miscible in all ratios) and resistance to biodegradation lead to environmental accumulation. Key mitigation strategies:
  • Waste Treatment : Degrade TFA via advanced oxidation processes (e.g., UV/H₂O₂) achieving >90% mineralization .
  • Henry’s Law Constants : Resolve discrepancies in atmospheric partitioning data (e.g., 278–298 K measurements by Kutsuna vs. Bowden) by standardizing temperature-controlled headspace GC-MS protocols .
  • Alternatives : Substitute with volatile acetic acid/formic acid mixtures where feasible, though this may compromise reaction efficiency .

Q. How can contradictory data on TFA’s neuroprotective effects in fluorinated amino acid derivatives be reconciled?

  • Methodological Answer : Discrepancies in biological activity studies often stem from variances in salt purity or assay conditions. Methodological recommendations:
  • Purity Assessment : Quantify residual TFA in salts via ¹H NMR (δ 12.5 ppm for free acid) or ion chromatography (<0.1% threshold) .
  • Bioactivity Assays : Standardize cell culture media pH (7.4 ± 0.1) to avoid confounding effects from TFA’s acidity .
  • Comparative Studies : Use (S)-Amino-4,4,4-trifluorobutanoic acid as a positive control to benchmark neuroprotective efficacy .

Methodological Considerations Table

ParameterTFA ImpactOptimization StrategyReference
HPLC Retention Factor (k)Reduces by 20–30%Adjust TFA concentration (0.05–0.1% v/v)
Reaction YieldEnhances protonation of aminesUse 2–4 eq. TFA in salt formation
Environmental PersistenceHigh (t₁/₂ > 1 year)Degrade via UV/H₂O₂ treatment
Neuroprotective ActivitypH-dependentNeutralize media to pH 7.4

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